molecular formula C9H12O5 B2935710 (1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 121423-53-8

(1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2935710
CAS No.: 121423-53-8
M. Wt: 200.19 g/mol
InChI Key: RTYHOZSKZMLUKB-BNHYGAARSA-N
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Description

(1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by esterification and subsequent oxidation. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted esters, depending on the reaction pathway chosen.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure allows it to interact with various biological molecules, providing insights into enzyme specificity and activity.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,3R,4S)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: can be compared to other bicyclic compounds such as norbornene derivatives and other oxabicyclic acids.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which provide unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

CAS No.

121423-53-8

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

(1S,2R,3S,4R)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)/t4-,5+,6-,7+/m0/s1

InChI Key

RTYHOZSKZMLUKB-BNHYGAARSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1C(=O)O)O2

SMILES

COC(=O)C1C2CCC(C1C(=O)O)O2

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)O)O2

solubility

not available

Origin of Product

United States

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